2,2,3-Trifluoro-1,4-benzodioxan-6-sulfonyl chloride
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Overview
Description
2,2,3-Trifluoro-1,4-benzodioxan-6-sulfonyl chloride is a chemical compound known for its unique chemical structure and potential biological activities. It has gained significant attention in various fields of research due to its distinctive properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trifluoro-1,4-benzodioxan-6-sulfonyl chloride typically involves the reaction of 2,2,3-trifluorobenzodioxane with chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trifluoro-1,4-benzodioxan-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: It can undergo addition reactions with various reagents to form new compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed: The major products formed from these reactions include sulfonamides, sulfonate esters, and other substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
2,2,3-Trifluoro-1,4-benzodioxan-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,3-Trifluoro-1,4-benzodioxan-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes by modifying proteins and enzymes.
Comparison with Similar Compounds
- 1,4-Benzodioxan-6-sulfonyl chloride
- 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
Comparison: Compared to these similar compounds, 2,2,3-Trifluoro-1,4-benzodioxan-6-sulfonyl chloride is unique due to the presence of trifluoromethyl groups, which enhance its reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,2,3-trifluoro-3H-1,4-benzodioxine-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O4S/c9-17(13,14)4-1-2-5-6(3-4)15-7(10)8(11,12)16-5/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDXYFVFIAWSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)OC(C(O2)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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